N-Didesmethyl sibutramine-D7 hydrochloride is a deuterated analog of N-didesmethyl sibutramine, which is a metabolite of the weight-loss drug sibutramine. Sibutramine acts as a monoamine reuptake inhibitor and was primarily used for obesity treatment until its withdrawal from the market due to safety concerns. N-Didesmethyl sibutramine-D7 hydrochloride is utilized primarily in research settings, particularly in pharmacokinetic studies and metabolic profiling.
The compound is synthesized as a reference standard for analytical chemistry and pharmacological studies. It is available from various chemical suppliers, including Acanthus Research and Axios Research, which provide detailed specifications including molecular formula and weight.
N-Didesmethyl sibutramine-D7 hydrochloride falls under the category of pharmaceutical compounds, specifically as a metabolite of a weight-loss agent. Its classification as a deuterated compound makes it particularly useful in studies requiring isotopic labeling for mass spectrometry analysis.
The synthesis of N-didesmethyl sibutramine-D7 hydrochloride involves several steps that typically include:
Technical details regarding specific synthetic pathways are often proprietary or not fully disclosed in public literature but can involve complex organic synthesis techniques.
N-Didesmethyl sibutramine-D7 hydrochloride has the following molecular structure:
The structure features two chlorine atoms, a nitrogen atom, and seven deuterium atoms replacing hydrogen atoms in the molecular framework of the original compound.
The chemical structure can be represented as follows:
This indicates the presence of two chlorine substituents and the incorporation of deuterium into the molecular backbone.
N-Didesmethyl sibutramine-D7 hydrochloride can undergo various chemical reactions typical of amines and chlorinated compounds, including:
Technical details regarding specific reactions often depend on experimental conditions and are documented in research studies focusing on drug metabolism.
The mechanism of action for N-didesmethyl sibutramine-D7 hydrochloride primarily mirrors that of its parent compound, sibutramine. It acts by inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, leading to increased levels of these neurotransmitters which contribute to appetite suppression. This mechanism is crucial for its application in weight management therapies.
Pharmacokinetic studies often utilize N-didesmethyl sibutramine-D7 hydrochloride to trace metabolic pathways and quantify drug levels in biological samples using techniques like liquid chromatography-tandem mass spectrometry.
Relevant data regarding these properties are essential for handling and application in research settings.
N-Didesmethyl sibutramine-D7 hydrochloride has several scientific uses:
These applications underscore its significance in pharmaceutical research and development, particularly concerning weight management therapies.
Sibutramine hydrochloride monohydrate is a β-phenylethylamine derivative initially developed as an antidepressant but repurposed as an anti-obesity agent due to its potent appetite-suppressing effects. It functions as a triple monoamine reuptake inhibitor, primarily targeting serotonin (5-HT) and norepinephrine (NE) transporters, with minimal effects on dopamine reuptake. The drug binds to synaptic transporters with the following affinity profiles [4] [6]:
Table 1: Receptor Binding Affinity of Sibutramine and Metabolites
Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
---|---|---|---|
Sibutramine (parent) | 298–2,800 | 350–5,451 | 943–1,200 |
N-Desmethylsibutramine (M1) | 15–44 | 4–20 | 12–49 |
N-Didesmethylsibutramine (M2) | 20–140 | 13–62 | 8.9–45 |
Unlike amphetamine-derived anorectics, sibutramine does not induce neurotransmitter release but instead blocks reuptake, increasing synaptic concentrations of 5-HT and NE. This enhances satiety signaling in hypothalamic feeding centers, particularly the arcuate nucleus and paraventricular nucleus. The (R)-enantiomers of its metabolites exhibit significantly greater pharmacological activity than (S)-enantiomers [3] [6]. Crucially, sibutramine shows negligible affinity for 5-HT2B receptors (associated with valvulopathy) or adrenergic receptors, differentiating it from withdrawn agents like fenfluramine [4] [9].
Sibutramine undergoes extensive hepatic metabolism (>77% absorption; 97% plasma protein binding) primarily mediated by cytochrome P450 3A4 (CYP3A4). Its metabolic cascade involves two sequential N-demethylations producing pharmacologically active metabolites [4] [6] [8]:
Figure 1: Metabolic Pathway of Sibutramine
Sibutramine (Parent) → CYP3A4 → N-Desmethylsibutramine (M1; t½=14h) → CYP3A4 → N-Didesmethylsibutramine (M2; t½=16h) → Hydroxylation/Conjugation → Inactive Metabolites (M5/M6; renal excretion)
M1 and M2 exhibit longer half-lives (14h and 16h, respectively) than the parent drug (t½=1.1h), making them the primary mediators of sustained pharmacological effects. Both metabolites retain the core 1-(4-chlorophenyl)cyclobutyl structure but differ in alkylamine substitutions. M2 (N-Didesmethylsibutramine) demonstrates enhanced NET/SERT selectivity and contributes significantly to the drug’s anorectic effects despite lower plasma concentrations than M1 [6] [8].
N-Didesmethylsibutramine (M2) is a high-potency metabolite with demonstrated affinity for human monoamine transporters. While sibutramine was withdrawn from clinical use in 2010 due to cardiovascular risks [2] [5], research on M2 continues for two key purposes:
Table 2: Key Chemical Properties of N-Didesmethyl Sibutramine and Deuterated Analog
Property | N-Didesmethyl Sibutramine (M2) | N-Didesmethyl Sibutramine-D7 HCl |
---|---|---|
Chemical Formula | C₁₅H₂₁ClN | C₁₅H₁₄D₇Cl₂N (HCl salt) |
Molecular Weight | 250.79 g/mol | 266.26 g/mol |
CAS Registry | 186466-34-6 (free base) | Not specified in sources |
Key Structural Features | Secondary amine; cyclobutyl group | Deuterated methyl groups; HCl salt |
Primary Research Use | Metabolic standard | LC-MS/MS internal standard |
Advanced LC-MS/MS methods quantify M2 at picogram sensitivity (linear range: 10–10,000 pg/mL) using deuterated M2-D7 to correct for ionization variability. This technique achieved >99% recovery in human plasma via liquid-liquid extraction, with chromatographic separation on C18 columns [8]. The deuterated standard’s mass shift (m/z 252→259 for M2 vs. M2-D7) enables unambiguous detection in complex matrices.
Table 3: Analytical Parameters for Quantifying M2 Using Deuterated Standard
Parameter | Performance Data |
---|---|
LC Column | Zorbax SB-C18 (4.6 × 75 mm, 3.5 µm) |
MRM Transition (M2) | 252.2 → 124.9 (quantifier) |
MRM Transition (M2-D7) | 259.2 → 131.9 (quantifier) |
Linearity (r) | ≥0.9997 |
Precision (RSD) | <15% at LLOQ; <10% above LLOQ |
Key Applications | Pharmacokinetics; adulterant screening; metabolic profiling |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9